molecular formula C12H14N4O B3893235 N,N-dimethyl-2-[2-(4H-1,2,4-triazol-4-yl)phenyl]acetamide

N,N-dimethyl-2-[2-(4H-1,2,4-triazol-4-yl)phenyl]acetamide

Cat. No. B3893235
M. Wt: 230.27 g/mol
InChI Key: MYJGHHPGLYSKEU-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-[2-(4H-1,2,4-triazol-4-yl)phenyl]acetamide” is a chemical compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered heterocyclic compound with three nitrogen atoms and two carbon atoms . This compound has been synthesized and studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves several methods. Some of these methods include the reaction of carboxylic acids, 1,3,5-triazines, oxazoles, thiosemicarbazides, urea, and acid chlorides . In one study, a series of 1,2,4-triazole derivatives were synthesized from secondary amides and hydrazides . Another study reported the synthesis of 1,2,4-triazole derivatives from S-methylisothioureas and acyl hydrazides .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring. This ring exists as two isomers, 1,2,3-triazoles and 1,2,4-triazoles . The 1,2,4-triazole ring is capable of forming hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .


Chemical Reactions Analysis

The 1,2,4-triazole ring in “this compound” can undergo various chemical reactions. For instance, triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Additionally, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from the properties of 1,2,4-triazole derivatives. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives showed two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

properties

IUPAC Name

N,N-dimethyl-2-[2-(1,2,4-triazol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15(2)12(17)7-10-5-3-4-6-11(10)16-8-13-14-9-16/h3-6,8-9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJGHHPGLYSKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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